
Bis(tert-butylperoxy)(ethenyl)oxo-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(tert-butylperoxy)(ethenyl)oxo-lambda~5~-phosphane is a chemical compound known for its use as a crosslinking agent in polymer chemistry. It is characterized by the presence of tert-butylperoxy groups and an ethenyl group attached to a phosphane core. This compound is particularly valued for its ability to initiate polymerization reactions, making it a crucial component in the production of various plastic and rubber materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(tert-butylperoxy)(ethenyl)oxo-lambda~5~-phosphane typically involves the reaction of tert-butyl hydroperoxide with a suitable phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(tert-butylperoxy)(ethenyl)oxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The tert-butylperoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in the formation of various phosphane derivatives.
Applications De Recherche Scientifique
Bis(tert-butylperoxy)(ethenyl)oxo-lambda~5~-phosphane has a wide range of applications in scientific research, including:
Chemistry: Used as an initiator for polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a prodrug that can release active pharmaceutical ingredients under specific conditions.
Industry: Employed as a crosslinking agent in the manufacture of rubber and plastic materials, enhancing their mechanical properties and thermal stability.
Mécanisme D'action
The mechanism of action of Bis(tert-butylperoxy)(ethenyl)oxo-lambda~5~-phosphane involves the generation of free radicals upon decomposition of the tert-butylperoxy groups. These free radicals initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals under controlled conditions makes it a valuable initiator in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(tert-butylperoxy)isopropylbenzene: Another peroxide-based initiator used in polymerization reactions.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: A crosslinking agent with similar applications in the rubber and plastic industries.
Uniqueness
Bis(tert-butylperoxy)(ethenyl)oxo-lambda~5~-phosphane is unique due to its specific molecular structure, which allows for efficient initiation of polymerization reactions. Its ability to form stable complexes with biomolecules also sets it apart from other similar compounds, making it a versatile compound in both industrial and research applications.
Propriétés
Numéro CAS |
34109-38-1 |
|---|---|
Formule moléculaire |
C10H21O5P |
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
2-[tert-butylperoxy(ethenyl)phosphoryl]peroxy-2-methylpropane |
InChI |
InChI=1S/C10H21O5P/c1-8-16(11,14-12-9(2,3)4)15-13-10(5,6)7/h8H,1H2,2-7H3 |
Clé InChI |
OAVAYZBXXBOWKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOP(=O)(C=C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




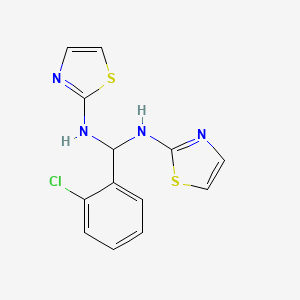
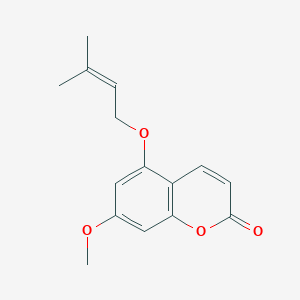


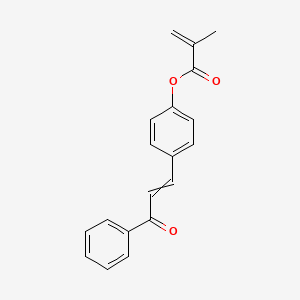
![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)
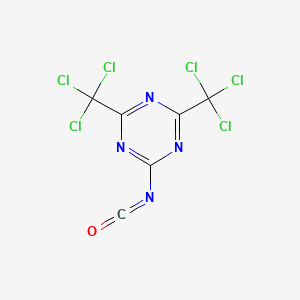
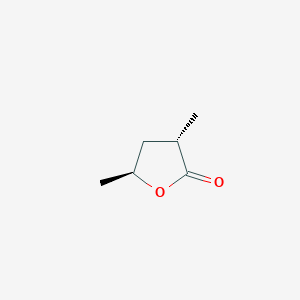
![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)


